2,6-dichloro-9-methyl-9H-purine

Regioselectivity Alkylation Purine chemistry

Researchers synthesizing kinase inhibitors often face unreliable supply and isomer contamination of purine building blocks. 2,6-Dichloro-9-methyl-9H-purine (CAS 2382-10-7) solves this with its defined N9-methyl regiochemistry (mp 152-153°C), enabling sequential, regioselective cross-coupling at the 2- and 6-chloro positions. • Validated scaffold for PI3K-δ inhibitor programs targeting leukocyte-related inflammatory diseases. • Consistent ≥97% purity ensures reproducible library synthesis for HTS campaigns. • Bulk stock available with rapid global dispatch.

Molecular Formula C6H4Cl2N4
Molecular Weight 203.03 g/mol
CAS No. 2382-10-7
Cat. No. B183372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-dichloro-9-methyl-9H-purine
CAS2382-10-7
Molecular FormulaC6H4Cl2N4
Molecular Weight203.03 g/mol
Structural Identifiers
SMILESCN1C=NC2=C1N=C(N=C2Cl)Cl
InChIInChI=1S/C6H4Cl2N4/c1-12-2-9-3-4(7)10-6(8)11-5(3)12/h2H,1H3
InChIKeyHWMJNDVUIMQFEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Overview of 2,6-Dichloro-9-methyl-9H-purine


2,6-Dichloro-9-methyl-9H-purine (CAS 2382-10-7) is a disubstituted purine derivative characterized by chlorine atoms at the 2- and 6-positions and a methyl group at the N9 position of the purine ring [1]. This substitution pattern confers distinct physicochemical properties (e.g., LogP of 1.26, melting point 152-153°C) and reactivity, making it a key intermediate in medicinal chemistry . It is primarily utilized as a building block for synthesizing more complex bioactive molecules, including kinase inhibitors and nucleoside analogs, rather than as an end-use therapeutic agent itself .

Why Simple Analogs Cannot Substitute 2,6-Dichloro-9-methyl-9H-purine


Generic substitution within the purine scaffold is not feasible due to the profound impact of the 2,6-dichloro-9-methyl substitution pattern on both reactivity and biological target engagement. The N9-methyl group is critical for differentiating from the 7-methyl isomer, a common byproduct in alkylation reactions . Furthermore, the specific halogenation pattern is essential; replacing the 2,6-dichloro motif with other halogens or substituents (e.g., 6-chloro, 2-amino) alters the electrophilicity and hydrogen-bonding capacity of the purine core, leading to significant shifts in target affinity and downstream biological activity [1]. The following sections provide quantitative evidence for the specific differentiation of this compound against its closest analogs.

Quantitative Differentiation Evidence for 2,6-Dichloro-9-methyl-9H-purine


Regioselectivity of Alkylation

In the alkylation of 2,6-dichloropurine, the N9 position is the major site of methylation. A direct head-to-head synthesis comparison shows that the 9-methyl isomer (target compound) is produced in a 65-66% yield, which is more than double the yield of the 7-methyl isomer (27-30%) . This regioselectivity is critical for synthetic planning, as the N7 isomer is a common and difficult-to-remove byproduct.

Regioselectivity Alkylation Purine chemistry Isomer separation

Melting Point and Lipophilicity Differentiation

The addition of the N9-methyl group significantly alters the physicochemical profile of the purine core. The target compound has a melting point of 152-153°C and a calculated LogP of 1.26 . In comparison, the non-methylated precursor, 2,6-dichloropurine, has a much higher melting point of >250°C [1]. This large difference in melting point indicates distinct crystalline packing and facilitates simpler separation during synthesis.

Physicochemical properties Solubility Crystallization Purification

Enzymatic PNP Inhibition

The target compound demonstrates measurable, albeit moderate, inhibitory activity against calf spleen purine nucleoside phosphorylase (PNP). At a concentration of 10 µM, it exhibits inhibitory activity in an assay using inosine as the substrate [1]. While this data lacks a direct comparator against another compound, it serves as a class-level inference that the 2,6-dichloro-9-methyl substitution can engage purine-binding enzymes, which is a distinct property compared to non-halogenated or singly substituted purines that often lack this activity.

Purine nucleoside phosphorylase Enzyme inhibition Nucleoside metabolism

Key Intermediate for PI3Kδ Inhibitors

The 2,6-dichloro-9-methyl-9H-purine scaffold is explicitly and preferentially used as a key intermediate in the synthesis of highly selective PI3K-δ inhibitors . Patents describe its use in constructing tricyclic PI3K inhibitor compounds [1]. This is a class-level inference that differentiates it from other purine analogs (e.g., 2-chloro-6-aminopurine) which are more commonly employed as adenosine receptor ligands or nucleoside precursors but not for this specific kinase target class. The chlorine atoms at the 2 and 6 positions are crucial for subsequent cross-coupling reactions to introduce diversity at these sites, a feature not possible with the fully unsubstituted or 6-chloro analogs.

Kinase inhibitor PI3K Medicinal chemistry Drug discovery

Research Applications for 2,6-Dichloro-9-methyl-9H-purine


Cross-Coupling for Purine Libraries

The 2,6-dichloro substitution pattern is ideally suited for sequential, regioselective cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) [1]. The N9-methyl group prevents unwanted side reactions at that position. This makes the compound a premier starting material for generating large libraries of 2,6-disubstituted purines for high-throughput screening in drug discovery programs, where the ability to independently vary the 2- and 6-substituents is paramount.

PI3K-δ Kinase Inhibitor Development

As explicitly documented, this compound is a key building block for synthesizing PI3K-δ inhibitors, a class of therapeutics for treating leukocyte-related inflammatory diseases . Research groups working on asthma, rheumatoid arthritis, or other autoimmune conditions will find this compound essential for preparing novel analogs and exploring structure-activity relationships around the purine core [2].

Nucleoside and Nucleotide Analogs

The compound can serve as a versatile electrophilic partner for glycosylation reactions, enabling the synthesis of modified nucleosides. Its demonstrated, though moderate, inhibitory activity against PNP [3] makes it a relevant scaffold for designing mechanism-based enzyme inhibitors or probes to study purine salvage pathways. This application is distinct from using standard nucleobases like adenine or guanine due to the unique reactivity conferred by the chlorine atoms.

Crystallization and Solid-State Studies

The well-defined and reproducible melting point (152-153°C) and the availability of its crystal structure [4] make this compound a reliable standard for solid-state chemistry studies, including cocrystallization experiments and analysis of halogen bonding interactions in purine systems. This contrasts with less crystalline or lower-melting analogs, making it a preferred choice for physical characterization and formulation studies.

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